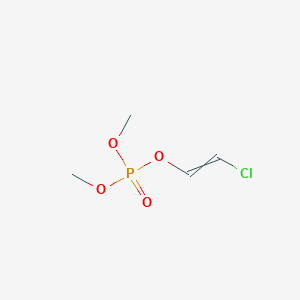

2-chloroethenyl dimethyl phosphate

Description

Properties

IUPAC Name |

2-chloroethenyl dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClO4P/c1-7-10(6,8-2)9-4-3-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGDSDBQVXQBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937752 | |

| Record name | 2-Chloroethenyl dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17027-41-7 | |

| Record name | Phosphoric acid, 2-chloroethenyl dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethenyl dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Chemical Modifications of 2 Chloroethenyl Dimethyl Phosphate

Established Synthesis Pathways

The commercial production of 2-chloroethenyl dimethyl phosphate (B84403) has historically relied on two primary methods. These routes are well-established and have been utilized for large-scale manufacturing since the compound's introduction in 1961. bohrium.comnih.gov

The first major pathway is the dehydrochlorination of trichlorfon (B7771407) . Trichlorfon, another organophosphate insecticide, undergoes a rapid conversion to Dichlorvos (B1670471) in the presence of an aqueous alkali at temperatures between 40-50 °C. nih.gov This reaction essentially involves the elimination of a molecule of hydrogen chloride from the trichlorfon structure.

The second established method is the reaction of trimethyl phosphite (B83602) with chloral (B1216628) (trichloroacetaldehyde) . nih.gov This synthesis proceeds via the Perkow reaction , a classic method for forming vinyl phosphate esters from trialkyl phosphites and α-haloketones or α-haloaldehydes. researchgate.net The mechanism involves the initial nucleophilic attack of the phosphorus atom of the trimethyl phosphite on the carbonyl carbon of chloral. This is followed by a rearrangement and elimination of a chloride ion, ultimately yielding the enol phosphate structure of Dichlorvos and methyl chloride as a byproduct. researchgate.netrsc.org While the Perkow reaction is the dominant pathway, the related Michaelis–Arbuzov reaction, which would produce a β-keto phosphonate (B1237965), is considered a competing side-reaction. researchgate.net Computational studies on the reaction between trimethyl phosphite and chloroacetone (B47974) have shown that the Perkow pathway is generally kinetically and thermodynamically favored. researchgate.net

| Established Synthesis Route | Reactants | Key Conditions | Primary Product | Byproduct | Underlying Mechanism | Reference(s) |

| Dehydrochlorination | Trichlorfon | Aqueous alkali, 40-50 °C | 2-Chloroethenyl dimethyl phosphate (Dichlorvos) | Hydrogen chloride | Elimination | nih.gov |

| Reaction with Chloral | Trimethyl phosphite, Chloral | Not specified | This compound (Dichlorvos) | Methyl chloride | Perkow Reaction | nih.govresearchgate.net |

Novel Synthetic Methodologies

Research into more efficient and environmentally benign synthetic routes has led to the development of novel methodologies for producing vinyl phosphates like Dichlorvos. These methods aim to reduce reaction steps, minimize byproducts, and utilize different starting materials.

A significant innovation is a one-pot synthesis process starting from phosphorus trichloride . A Chinese patent describes a method that combines phosphorus trichloride, chloral hydrate, and methanol (B129727) to produce Dichlorvos in a single reaction vessel. mdpi.com This approach is noteworthy as it bypasses the traditional need to first synthesize an intermediate phosphite ester (like dimethyl phosphite or trimethyl phosphite), thereby streamlining the process and potentially lowering production costs. mdpi.com

Another patented industrial process focuses on the alkaline hydrolysis of dipterex (trichlorfon) in a chloroalkene solvent . cncb.ac.cn This method involves phase splitting of the reaction liquid and subsequent extraction steps to isolate the Dichlorvos product, aiming for an efficient industrial-scale production. cncb.ac.cn

More broadly in the field of vinyl phosphonate synthesis, modern organic chemistry techniques have been applied. For instance, Heck coupling has been demonstrated as a reliable method for creating vinyl phosphonates by reacting vinyl phosphonic acid with aryl bromide compounds. nih.gov While not a direct industrial synthesis for Dichlorvos, such cross-coupling reactions represent a novel and versatile strategy for accessing diverse vinyl phosphate structures. researchgate.net

| Novel Synthesis Approach | Starting Materials | Key Features | Reference(s) |

| One-Pot Synthesis | Phosphorus trichloride, Chloral hydrate, Methanol | Direct synthesis from PCl₃, avoids phosphite intermediate. | mdpi.com |

| Industrial Hydrolysis Process | Dipterex (Trichlorfon), Chloroalkene (solvent) | Involves phase splitting and extraction for industrial scale. | cncb.ac.cn |

| Heck Coupling | Vinyl phosphonic acid, Aryl bromides | General method for vinyl phosphonate synthesis. | nih.gov |

Chiral Synthesis and Enantiomeric Preparation

This compound is a chiral molecule, with the phosphorus atom serving as the stereogenic center. This is a common feature among many organophosphate pesticides. nih.gov The different enantiomers of a chiral pesticide can exhibit varying levels of biological activity and toxicity. cncb.ac.cn While the insecticidal activity of specific Dichlorvos enantiomers is not detailed in the reviewed literature, the study of chirality is crucial for developing more effective and environmentally safer pesticides.

Direct enantioselective synthesis of Dichlorvos has not been extensively reported. However, the preparation of individual enantiomers is typically achieved through the chiral separation of the racemic mixture . High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven highly effective for separating the enantiomers of various organophosphate pesticides. bohrium.comnih.govnih.gov

Studies on compounds like fenamiphos (B133129) and profenofos (B124560) demonstrate that columns such as Chiralpak IA, IB, IC, and others can achieve baseline separation under normal-phase conditions (e.g., using hexane/alcohol mixtures as the mobile phase). The selection of the specific CSP and the optimization of mobile phase composition and temperature are critical factors in achieving successful enantioseparation. nih.govnih.gov This established methodology for related chiral organophosphates provides a clear and viable pathway for the enantiomeric preparation and analysis of Dichlorvos.

| Chiral Stationary Phase (Example) | Pesticide Separated | Mobile Phase Example | Key Finding | Reference(s) |

| Polysaccharide-based CSPs (e.g., Chiralpak series) | Fenamiphos, Profenofos, etc. | Hexane/Alcohol mixtures | Effective for baseline separation of organophosphate enantiomers. | nih.govnih.gov |

| Cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) | Profenofos | Heptane-Ethanol | Provided improved resolution compared to older methods. | |

| Cyclodextrin-based selectors (in Capillary Electrophoresis) | Dichlorprop, Glufosinate | Varies (e.g., Acetate or Phosphate buffer) | Effective for separating enantiomers of various chiral pesticides. | cncb.ac.cn |

Derivatization Strategies for Analytical and Mechanistic Studies

Chemical modification, or derivatization, of this compound is primarily performed for two reasons: to facilitate its analysis or to study its chemical transformation and degradation mechanisms.

For modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), direct analysis of Dichlorvos is often possible without prior derivatization. However, derivatization can be a concern during sample preparation, as other pesticides like trichlorfon and naled (B1676917) can decompose into Dichlorvos, especially at high temperatures in a GC injector, leading to inaccurate quantification.

The most significant chemical modification of Dichlorvos for mechanistic and analytical studies is its hydrolysis . The stability of Dichlorvos is highly dependent on pH, and it degrades in aqueous environments. nih.gov The hydrolysis proceeds via nucleophilic attack on the electron-deficient phosphorus atom. nih.gov

Under basic conditions, hydrolysis involves the cleavage of the phosphate-vinyl bond, leading to the formation of dimethyl phosphoric acid (DMPA) and dichloroacetaldehyde (B1201461) (DCA) . nih.gov Some studies have also reported the formation of glyoxal as a hydrolysis product in the presence of aqueous sodium hydroxide, suggesting a more complex degradation pathway. researchgate.net The rate of hydrolysis is significantly faster in alkaline conditions. Studying these hydrolysis products is essential for understanding the environmental fate of Dichlorvos and for monitoring its degradation. The analysis of these polar degradation products often requires their own specific analytical methods, which may themselves involve derivatization to improve chromatographic performance.

| Modification / Derivatization Type | Reagents / Conditions | Products Formed | Purpose / Application | Reference(s) |

| Abiotic Hydrolysis | Water (pH dependent) | Dimethyl phosphoric acid (DMPA), Dichloroacetaldehyde (DCA) | Mechanistic studies of environmental degradation. | nih.gov |

| Base-Catalyzed Hydrolysis | Aqueous NaOH | Dimethyl phosphoric acid (DMPA), Dichloroacetaldehyde (DCA), Glyoxal | Mechanistic studies, formation of intermediates for detection. | researchgate.netnih.gov |

| Thermal Decomposition (in GC injector) | High Temperature | Dichlorvos (from Trichlorfon or Naled) | Analytical interference; a known issue in pesticide analysis. |

Based on a comprehensive search of available scientific literature, there is a significant lack of specific data for the chemical compound "this compound" concerning its environmental dynamics and transformation pathways. The research landscape is more focused on structurally related organophosphate compounds such as Dichlorvos (2,2-dichlorovinyl dimethyl phosphate) and Tris(2-chloroethyl) phosphate (TCEP).

Due to the strict requirement to focus solely on "this compound" and the absence of specific research findings for this particular compound in the areas of hydrolysis, photodegradation, radiolytic degradation, and biotransformation, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided.

Information on related compounds cannot be used as a substitute, as this would not meet the explicit requirement of focusing strictly on "this compound". Therefore, the requested article cannot be produced at this time.

Environmental Dynamics and Transformation Pathways of 2 Chloroethenyl Dimethyl Phosphate

Biotransformation and Biodegradation Studies

Identification of Metabolites in Biotransformation Processes

The biotransformation of 2-chloroethenyl dimethyl phosphate (B84403), commonly known as Dichlorvos (B1670471), proceeds through several key pathways, primarily hydrolysis and oxidative O-demethylation, leading to a variety of metabolites. nih.gov Microbial action in soil and water also plays a significant role in its degradation. nih.govnih.gov

The primary metabolic routes involve the cleavage of the P-O-vinyl bond, which results in the formation of dimethylphosphate and dichloroacetaldehyde (B1201461). nih.gov Another significant pathway is the oxidative O-demethylation, which produces desmethyl-dichlorvos and formaldehyde. nih.gov Further degradation of these initial metabolites leads to simpler, less toxic compounds. For instance, dichloroacetaldehyde can be reduced to dichloroethanol, which may then be conjugated with glucuronic acid for excretion in biological systems. nih.gov Dichloroacetaldehyde can also be oxidized to dichloroacetic acid. epa.gov

In soil environments, microbial degradation contributes to the transformation of 2-chloroethenyl dimethyl phosphate. nih.gov Studies have shown that aerobic soil metabolism can have a half-life of as short as 10 hours, with 2,2-dichloroacetic acid being a major metabolite. epa.gov Other identified metabolites in soil include 2,2-dichloroacetaldehyde and dichloroethanol. epa.gov The process can ultimately lead to the mineralization of the compound, with a significant portion of the carbon being converted to carbon dioxide. epa.gov Some bacterial strains, such as Pseudomonas stutzeri, have been shown to degrade dichlorvos through a pathway involving dechlorination to 2-chlorovinyl dimethyl phosphate and then to vinyl dimethyl phosphate, which is further broken down to dimethyl phosphate and eventually to inorganic phosphate. nih.gov

The table below summarizes the key metabolites identified in the biotransformation of this compound.

Table 1: Identified Metabolites of this compound

| Metabolite Name | Formation Pathway | Reference |

|---|---|---|

| Dimethylphosphate | Hydrolysis | nih.gov |

| Dichloroacetaldehyde | Hydrolysis | nih.gov |

| Desmethyl Dichlorvos | O-demethylation | nih.gov |

| Dichloroacetic Acid | Oxidation of Dichloroacetaldehyde | epa.gov |

| Dichloroethanol | Reduction of Dichloroacetaldehyde | epa.gov |

| 2-Chlorovinyl dimethyl phosphate | Microbial Dechlorination | nih.gov |

| Vinyl dimethyl phosphate | Microbial Dechlorination | nih.gov |

| Monomethyl phosphate | Hydrolysis of Desmethyl Dichlorvos | nih.gov |

| Inorganic Phosphate | Further Metabolism | nih.gov |

Environmental Fate Modeling and Chemodynamics

The environmental fate and transport of this compound are governed by its physicochemical properties, which indicate a compound that is relatively mobile and non-persistent in the environment. epa.govherts.ac.uk Key chemodynamic parameters are presented in the table below.

Table 2: Chemodynamic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 220.98 g/mol | nih.gov |

| Water Solubility | 10,000 - 16,000 mg/L | nih.govnih.gov |

| Vapor Pressure | 1.2 x 10⁻² mm Hg at 20°C | nih.gov |

| Henry's Law Constant | 6.61 x 10⁻⁷ atm-m³/mol | nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 1.16 - 1.47 | nih.gov |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1.45 | nih.gov |

The high water solubility and relatively low Log Kow and Log Koc values suggest that this compound has a low tendency to adsorb to soil and sediment and will preferentially partition to the aqueous phase. nih.govnih.gov Its significant vapor pressure and Henry's Law constant indicate that volatilization from soil and water surfaces is a major dissipation pathway. epa.gov

Environmental fate models predict that upon release, this compound will predominantly be distributed in the water and air compartments. Due to its susceptibility to rapid hydrolysis, especially under neutral to alkaline conditions, and volatilization, it is not expected to persist in the environment. epa.govwho.int The hydrolysis half-life is pH-dependent, ranging from approximately 21 hours at pH 9 to 11 days at pH 5. epa.gov In the atmosphere, it is expected to be degraded by reaction with hydroxyl radicals. nih.gov

Sorption Behavior and Environmental Compartmentalization

The sorption of this compound to soil and sediment is generally low, which is consistent with its high water solubility and low organic carbon partitioning coefficient (Log Koc of 1.45). nih.gov This indicates a limited affinity for organic matter in soil and sediment, leading to moderate mobility in soil. epa.gov

Sorption is a key process that influences a chemical's mobility, bioavailability, and persistence in the soil environment. The soil sorption coefficient (Kd) is a measure of the ratio of the chemical's concentration in the soil to its concentration in the soil solution at equilibrium. ecetoc.org Due to the rapid degradation of this compound, establishing a true soil/solution phase equilibrium for measuring sorption can be challenging. epa.gov However, studies have provided estimates of its sorption potential.

Table 3: Soil Sorption Coefficients for this compound

| Soil Parameter | Value | Reference |

|---|---|---|

| Kd (Soil Distribution Coefficient) | 0.3 - 1.2 L/kg | epa.gov |

| Log Koc (Organic Carbon-Water Partitioning Coefficient) | 1.45 | nih.gov |

The Kd values, ranging from 0.3 to 1.2 L/kg, classify this compound as moderately mobile in soil. epa.gov This mobility, coupled with its rapid degradation, suggests that the potential for this compound to leach into groundwater is mitigated. epa.gov However, its high water solubility means that runoff from treated areas could potentially contaminate surface waters. epa.gov

Environmental compartmentalization modeling, which predicts the distribution of a chemical in different environmental media, suggests that this compound will primarily reside in water (approximately 98.6%) and air (approximately 1.0%), with only a small fraction partitioning to soil (0.2%) and sediment (0.2%). This distribution is a direct consequence of its high water solubility, volatility, and low sorption tendency.

Advanced Analytical Methodologies for 2 Chloroethenyl Dimethyl Phosphate

Chromatographic Techniques for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, is indispensable for isolating 2-chloroethenyl dimethyl phosphate (B84403) from intricate mixtures and enabling its precise measurement. Both gas and liquid chromatography, especially when coupled with mass spectrometry, offer powerful tools for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including organophosphorus pesticides. cromlab-instruments.es The compound of interest is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Following separation, the molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by a mass spectrometer, providing a unique fingerprint for identification and quantification.

For the analysis of organophosphorus compounds, specific GC conditions are optimized to achieve good separation and peak shape. cromlab-instruments.es This includes selecting the appropriate column, such as a low polarity silarylene phase, and programming the oven temperature to ensure efficient elution. cromlab-instruments.es The use of a splitless injection mode can enhance sensitivity for trace-level analysis. manchester.ac.uk Tandem mass spectrometry (GC-MS/MS) further enhances selectivity by isolating a specific precursor ion and then fragmenting it to produce characteristic product ions, which is particularly useful for complex matrices like rice samples. manchester.ac.uk

Key Parameters in GC-MS Analysis of Organophosphorus Pesticides:

| Parameter | Typical Setting | Purpose |

| Injector Temperature | 250-275 °C | Ensures rapid volatilization of the analyte. cromlab-instruments.esmanchester.ac.uk |

| Oven Temperature Program | Ramped (e.g., 60°C to 300°C) | Separates compounds based on boiling points. cromlab-instruments.es |

| Column | Low polarity (e.g., 5% diphenyl/95% dimethyl polysiloxane) | Provides good separation for a wide range of pesticides. cromlab-instruments.es |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. cromlab-instruments.esmanchester.ac.uk |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible mass spectra. cardiff.ac.uk |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap, TOF) | Identifies and quantifies the separated compounds. cromlab-instruments.escardiff.ac.uknih.gov |

This table presents typical parameters for the GC-MS analysis of organophosphorus pesticides. Specific conditions may vary depending on the analyte and matrix.

The U.S. Environmental Protection Agency (EPA) Method 8141B is a standardized method for the determination of organophosphorus compounds by GC. cromlab-instruments.es While it often employs detectors like the flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD), mass selective detection provides superior identification capabilities. cromlab-instruments.es The primary challenge in this method is the potential for co-elution with other organophosphorus compounds, which can be mitigated by using a mass selective detector. cromlab-instruments.es

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of organophosphorus compounds, particularly for those that are more polar, less volatile, or thermally labile. researchgate.net In LC-MS/MS, the sample is dissolved in a liquid mobile phase and separated on a column packed with a stationary phase. The eluent from the column is then introduced into the mass spectrometer for detection.

The development of electrospray ionization (ESI) has been a significant advancement, allowing for the efficient transfer of polar molecules from the liquid phase to the gas phase for mass analysis. researchgate.net This technique is particularly well-suited for the analysis of organophosphate metabolites in biological matrices like urine and hair. nih.govnih.gov A key advantage of LC-MS/MS over GC-MS for some applications is that it often does not require a derivatization step, which can be time-consuming and introduce variability. nih.gov

For the analysis of organophosphate metabolites, known as dialkyl phosphates (DAPs), in hair, an alkaline extraction followed by direct injection into the LC-MS/MS system has proven effective. nih.gov This method allows for the simultaneous quantification of multiple DAPs with good recoveries. nih.gov Similarly, for urine samples, liquid-liquid extraction followed by LC-MS/MS analysis provides a sensitive and cost-effective method for determining DAP concentrations. researchgate.net

Comparison of Sample Preparation Methods for DAP Analysis by LC-MS/MS:

| Method | Sample Matrix | Key Advantages | Key Disadvantages |

| Alkaline Extraction | Hair | High extraction efficiency, direct injection possible. nih.gov | |

| Liquid-Liquid Extraction | Urine | Simple, cost-effective, good recovery. nih.govresearchgate.net | |

| Solid-Phase Extraction (SPE) | Water, Urine | Good for sample cleanup and concentration. researchgate.netnih.gov | Can have lower recoveries for some analytes. researchgate.net |

| QuEChERS | Urine | Lower recoveries reported for some DAPs. nih.gov |

This table compares different sample preparation methods used for the analysis of dialkyl phosphate (DAP) metabolites by LC-MS/MS.

The choice of chromatographic conditions, including the column and mobile phase, is critical for achieving good separation of the target analytes. nih.gov For instance, a C18 column with a gradient elution of water and acetonitrile (B52724) containing formic acid is commonly used for the analysis of various pesticides in surface water. nih.gov

Mixed-Mode Chromatographic Separations for Related Phosphates

Mixed-mode chromatography offers a unique approach to the separation of compounds with a wide range of polarities, such as various organophosphate esters. nih.gov This technique utilizes stationary phases that have both hydrophobic and ion-exchange properties. youtube.com By manipulating the mobile phase composition, the dominant interaction mechanism can be controlled, allowing for the retention and separation of both polar and non-polar analytes in a single run. youtube.com

This approach is particularly advantageous for analyzing a diverse suite of organophosphate esters in environmental samples like surface water. nih.gov A study demonstrated that mixed-mode liquid chromatography coupled with tandem mass spectrometry could effectively separate and quantify seven alkyl phosphates, three chlorinated alkyl phosphates, and four aryl phosphates. nih.gov This method provided good linearity, low detection limits, and acceptable recovery rates, showcasing its applicability for comprehensive monitoring of these compounds. nih.gov The ability to retain both hydrophilic and hydrophobic organophosphate esters is a significant advantage over traditional reversed-phase chromatography. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for elucidating the molecular structure of 2-chloroethenyl dimethyl phosphate and for analyzing its degradation products. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two powerful methods employed for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. This information is crucial for confirming the identity of a synthesized compound or for identifying unknown substances.

In the context of organophosphates, NMR is used to characterize the structure of the parent compound and its various derivatives. For example, ¹H NMR spectra of dimethyl phosphate show distinct signals corresponding to the methyl protons. researchgate.net The chemical shift of these signals can be influenced by factors such as hydrogen bonding and the formation of complexes. researchgate.net Similarly, the ¹³C NMR spectrum of a compound like 2,2-dimethylpentane (B165184) reveals the number of different carbon environments in the molecule. docbrown.info

Fourier-Transform Infrared (FTIR) Spectroscopy in Degradation Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups within a molecule and for monitoring changes in chemical structure, such as those that occur during degradation processes. epa.gov When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule.

FTIR has been used to study the degradation of organophosphorus compounds. For instance, in the analysis of the degradation of tris(2-chloroethyl) phosphate (TCEP), a structurally related compound, FTIR can be used to track the disappearance of characteristic absorption bands of the parent compound and the appearance of new bands corresponding to degradation products. nih.gov

In the context of this compound, FTIR analysis would be expected to show characteristic absorption bands for the P=O, P-O-C, C-Cl, and C=C bonds. The degradation of this compound, for example through hydrolysis or oxidation, would lead to changes in the FTIR spectrum. The disappearance or decrease in intensity of the C=C or C-Cl bands, along with the appearance of new bands, could indicate the transformation of the chloroethenyl group. Similarly, changes in the phosphate ester region of the spectrum would signal alterations to the core structure. The combination of FTIR with other techniques like GC-MS provides a comprehensive approach to understanding the degradation pathways of such compounds. nih.gov

UV-Vis Spectrophotometry for Concentration Monitoring

UV-Visible (UV-Vis) spectrophotometry offers a cost-effective and accessible method for the quantification of organophosphates, although often through indirect measurement. Direct measurement of this compound can be challenging as organophosphates themselves may not have a significant absorbance in the UV-Vis spectral region. cwejournal.org Therefore, analysis typically relies on the determination of the phosphate group after degradation of the parent molecule.

A prominent example is the Molybdenum Blue method . scispace.comorientjchem.org This well-established colorimetric technique involves the acid-catalyzed hydrolysis of the organophosphate ester to liberate inorganic orthophosphate. The orthophosphate then reacts with an acidic ammonium (B1175870) molybdate (B1676688) solution to form a phosphomolybdenum complex. scispace.comunl.edu This complex is subsequently reduced by an agent, such as ascorbic acid or sodium thiosulphate, to produce a stable, intensely colored "molybdenum blue" heteropoly compound. scispace.comunl.edu

The intensity of the blue color, which is directly proportional to the original concentration of the organophosphate, is measured using a UV-Vis spectrophotometer at a specific wavelength of maximum absorbance (λmax). scispace.com Studies have shown that the λmax for the molybdenum blue complex is typically in the range of 840-880 nm. orientjchem.orgresearchgate.net The concentration is determined by comparing the sample's absorbance to a calibration curve prepared from standards of known phosphate concentration, following the Beer-Lambert law. orientjchem.org While highly sensitive, this method can be susceptible to interference from silicate (B1173343) and requires careful sample preparation to convert all the organic phosphate to the measurable orthophosphate form. unl.edu

Table 1: Key Parameters in the Molybdenum Blue Method for Phosphate Determination

| Parameter | Typical Value/Range | Significance | Source |

| Principle | Colorimetric | Based on the formation of a colored complex for quantification. | scispace.com |

| Reagents | Ammonium molybdate, Ascorbic acid (or other reducing agents), Sulfuric acid | Forms and reduces the phosphomolybdenum complex. | scispace.comunl.edu |

| Wavelength (λmax) | 840 - 880 nm | Wavelength of maximum absorbance for highest sensitivity. | orientjchem.orgresearchgate.net |

| Linear Range | 0.005 – 0.06 mg P mL⁻¹ | The concentration range where absorbance is directly proportional to concentration. | orientjchem.org |

| Color Stability | ~25 minutes | The time frame during which the absorbance reading is stable and reliable. | researchgate.net |

Isotope Dilution Techniques in Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful and highly accurate quantification technique, particularly valuable for trace analysis in complex matrices where analyte loss during sample processing is a significant concern. nih.govnih.gov The core principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte—in this case, a stable isotope-labeled this compound (e.g., containing ¹³C or ²H)—to the sample at the earliest stage of preparation. nih.govnih.gov

This labeled compound, known as an internal standard, is chemically identical to the target analyte and thus behaves identically during extraction, cleanup, and instrumental analysis. nih.gov Any loss of the target analyte during these steps will be accompanied by a proportional loss of the internal standard.

The quantification is performed by a mass spectrometer, typically coupled with a chromatographic system like liquid chromatography (LC) or gas chromatography (GC). The instrument measures the ratio of the signal from the native (unlabeled) analyte to that of the isotopically labeled internal standard. nih.gov Since the amount of added internal standard is known, this ratio allows for the precise calculation of the original concentration of the analyte in the sample, effectively correcting for matrix effects and recovery losses. This approach leads to methods with high accuracy (often 97-103%) and excellent precision, with relative standard deviations (RSDs) frequently below 5%. nih.gov The use of IDMS has enabled the development of ultrasensitive methods capable of detecting analytes in the low femtomole range. nih.gov

Sample Preparation Techniques for Environmental Matrices

The analysis of this compound in environmental matrices such as soil and water is challenging due to the inherent complexity of these samples and the low residue levels of the pesticide. Therefore, a robust sample preparation step is essential to isolate and preconcentrate the analyte while removing interfering substances before instrumental analysis.

Solid-Phase Extraction (SPE) is one of the most widely utilized techniques for this purpose. mdpi.com The SPE process involves passing a liquid sample through a solid sorbent material packed in a cartridge. mdpi.com The analyte is retained on the sorbent while other matrix components pass through. Subsequently, the analyte is eluted from the sorbent using a small volume of a suitable solvent. researchgate.net Common sorbents for organophosphorus pesticides include C18-functionalized silica (B1680970) and specialized polymeric materials. mdpi.com This technique is favored over traditional liquid-liquid extraction (LLE) because it is less labor-intensive, requires smaller volumes of organic solvents, and is less likely to form emulsions. researchgate.net

For soil samples, the process typically begins with an extraction step to move the analyte from the solid soil into a liquid solvent, often a mixture of acetonitrile and water. nih.gov This extract is then subjected to a cleanup procedure, such as SPE, to remove co-extracted matrix interferences like humic and fulvic acids, which can significantly affect the accuracy of the final measurement. nih.govchromatographyonline.com The choice of extraction solvent and SPE sorbent is critical and must be optimized to ensure high recovery of the target analyte. mdpi.com

Table 2: Comparison of Sample Preparation Techniques for Organophosphates

| Technique | Principle | Common Matrices | Advantages | Disadvantages | Source |

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. | Water, Soil extracts | High recovery, Reduced solvent use, Amenable to automation. | Sorbent selection can be complex; potential for matrix suppression. | mdpi.comresearchgate.net |

| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber, followed by thermal desorption. | Water, Air | Solvent-free, Integrates sampling and extraction, Simple. | Fiber fragility, Limited sample volume capacity. | mdpi.com |

| Stir-Bar Sorptive Extraction (SBSE) | Analyte partitioning onto a polymer-coated magnetic stir bar. | Water | High enrichment factor, Larger sample volumes than SPME. | Sorbent choice is critical; can have carryover effects. | mdpi.com |

Development of Biosensors and Immunoassays for Environmental Detection

In addition to traditional chromatographic methods, significant research has focused on developing rapid, portable, and highly sensitive detection systems like biosensors and immunoassays for on-site environmental monitoring of organophosphorus pesticides.

Immunoassays are based on the highly specific binding interaction between an antibody and its target antigen (the pesticide or a related molecule). These assays, often in a competitive format, can achieve very low detection limits. Surface Plasmon Resonance (SPR) is a powerful label-free detection technology used in immunoassays. acs.org In an SPR-based immunosensor, the change in the refractive index at the sensor surface, caused by the binding of the analyte to immobilized antibodies, is measured in real-time. This allows for the rapid and sensitive quantification of the target pesticide.

Biosensors for organophosphates most commonly utilize the enzyme acetylcholinesterase (AChE) as the biological recognition element. nih.gov The principle is based on the inhibition of AChE activity by the pesticide. nih.govnih.gov In a typical electrochemical biosensor, AChE is immobilized on an electrode surface. nih.gov The enzyme catalyzes the hydrolysis of a substrate like acetylthiocholine, producing an electrochemically active product (thiocholine) that generates a measurable current. nih.gov When this compound is present, it inhibits the enzyme, leading to a decrease in the catalytic reaction rate and a corresponding drop in the current. nih.govnih.gov This change in signal is inversely proportional to the concentration of the pesticide. nih.gov These biosensors offer the potential for real-time, on-site detection with high sensitivity, with some systems reporting limits of detection in the nanomolar (nM) range. nih.gov Colorimetric dipstick assays based on the same enzyme inhibition principle have also been developed for a simple, visual detection of organophosphates. nih.gov

Table 3: Examples of Biosensor and Immunoassay Systems for Organophosphate Detection

| Technology | Principle | Target Analyte Example | Limit of Detection (LOD) | Key Features | Source |

| Enzyme-based Biosensor | Inhibition of Acetylcholinesterase (AChE) | Dimethoate | 4.1 nM | Electrochemical detection, High sensitivity. | nih.gov |

| Fiber-Optic PPR Biosensor | Competitive binding assay with AChE | Parathion | 0.66 ppt (B1677978) (2.3 pM) | Ultrasensitive, Wide dynamic range, Minimal sample pretreatment. | nih.gov |

| Colorimetric Dipstick | AChE inhibition causing a pH shift | Paraoxon-ethyl, Sarin | 5 x 10⁻⁸ M | Simple, Rapid visual assay, Portable. | nih.gov |

| LSPR Colorimetric Assay | Enzyme-mediated aggregation of gold nanoparticles | Parathion | Not specified | On-site detection capability, Use of mobile app for analysis. | acs.org |

Biochemical Interactions and Molecular Mechanisms of 2 Chloroethenyl Dimethyl Phosphate

Enzyme Inhibition Studies: Focus on Carboxyl Ester Hydrolases

Studies on the interaction of Dichlorvos (B1670471) with carboxylesterases have shown a time-dependent inhibition of these enzymes in various tissues, including plasma and liver. researchgate.net The inhibition of carboxylesterases by Dichlorvos is generally considered irreversible, resulting from the phosphorylation of the active site serine residue. researchgate.net

The sensitivity of different carboxylesterase isoforms to inhibition by Dichlorvos can vary. For instance, in a study on the psocids Liposcelis bostrychophila and L. entomophila, it was found that the carboxylesterase of L. entomophila had a higher affinity for the substrate and was more sensitive to inhibition by Dichlorvos compared to L. bostrychophila. nih.gov

Table 1: Kinetic Parameters of Carboxylesterase Inhibition by Dichlorvos in Caenorhabditis elegans researchgate.net

| Parameter | Value |

| Km (inhibited) | 19.57 µM |

| Vmax (inhibited) | 2.88 nmol min-1 mg-1 protein |

| Vmax/Km (inhibited) | 0.14 min-1 mg-1 protein |

| IC50 | 81.16 nM |

This data illustrates the irreversible inhibition of carboxylesterase by Dichlorvos in the model organism C. elegans.

Molecular Basis of Acetylcholinesterase Inactivation by Organophosphates

The primary mechanism of action of organophosphates like Dichlorvos is the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). wikipedia.org The inactivation of AChE leads to the accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nicotinic and muscarinic receptors and subsequent disruption of nerve function. nih.gov

The inactivation process involves the phosphorylation of a serine residue within the active site of AChE by the organophosphate. This forms a stable, covalent phospho-enzyme complex, rendering the enzyme inactive. The general reaction can be depicted as:

E-OH + (RO)2P(O)X → E-OP(O)(OR)2 + HX

Where E-OH represents the active site serine of AChE, and (RO)2P(O)X is the organophosphate inhibitor. In the case of 2-chloroethenyl dimethyl phosphate (B84403), the dimethyl phosphate group is transferred to the serine hydroxyl group.

The rate of inhibition of AChE by Dichlorvos is concentration-dependent. ekb.eg Studies have shown that Dichlorvos can significantly inhibit both plasma and erythrocyte cholinesterase activities. ekb.eg The IC50 value, the concentration of inhibitor required to cause 50% inhibition, for Dichlorvos on tambaqui brain AChE has been determined to be 0.081 ppm (0.368 µmol/L). nih.gov

Enzymatic Reactivation Mechanisms of Phosphorylated Enzymes

The phosphorylated acetylcholinesterase can undergo two main processes: spontaneous reactivation and aging. Spontaneous reactivation is a slow process where the phosphorylated enzyme is hydrolyzed, regenerating the active enzyme. researchgate.net The rate of spontaneous reactivation depends on the chemical nature of the phosphoryl group attached to the enzyme. researchgate.net For Dichlorvos-inhibited human AChE, the half-life for spontaneous reactivation has been reported to be approximately 0.85 hours. researchgate.net

"Aging" is a process where the phosphorylated enzyme undergoes a chemical change, typically the loss of an alkyl or alkoxy group from the phosphorus atom. This process results in a more stable, negatively charged phospho-enzyme complex that is resistant to reactivation by standard oxime reactivators. researchgate.net The aging half-life for Dichlorvos-inhibited AChE is around 3.9 hours. researchgate.net

The reactivation of organophosphate-inhibited AChE can be accelerated by the administration of nucleophilic agents, most commonly oximes. nih.govresearchgate.net These compounds act by attacking the phosphorus atom of the phosphorylated enzyme, displacing it from the serine residue and restoring the enzyme's activity. jcu.cz The effectiveness of oxime reactivators depends on both the structure of the oxime and the specific organophosphate that inhibited the enzyme. researchgate.net

Several oximes have been tested for their ability to reactivate Dichlorvos-inhibited AChE.

Table 2: Reactivation of Dichlorvos-inhibited human AChE by various reactivators (0.1 mM concentration, 30 min reactivation time) nih.gov

| Reactivator | Reactivation (%) |

| 2-PAM | 38.0 ± 0.9 |

| HI-6 | 7.1 ± 0.3 |

| Obidoxime | Not specified for Dichlorvos in this study, but generally a potent reactivator |

| L7R3 | ~76 (estimated 2-fold more efficient than obidoxime) |

| L7R5 | ~76 (estimated equally efficient as obidoxime) |

This data highlights that newly developed reactivators like L7R3 and L7R5 show significant promise in reactivating AChE inhibited by pesticides like Dichlorvos. nih.gov

Structure-Activity Relationship Investigations at the Molecular Level

The structure of the organophosphate molecule plays a crucial role in its ability to inhibit acetylcholinesterase. The general structure of a dimethyl phosphate inhibitor like 2-chloroethenyl dimethyl phosphate is (CH3O)2P(O)-X, where X is the leaving group. The nature of the leaving group significantly influences the reactivity of the compound.

For Dichlorvos, the 2,2-dichlorovinyl group is an effective leaving group, facilitating the phosphorylation of the AChE active site. The electrophilicity of the phosphorus atom is a key determinant of the inhibitory potency. Electron-withdrawing substituents on the leaving group generally increase the phosphorylating ability and thus the inhibitory potency of the organophosphate.

The stereochemistry of the organophosphate can also influence its inhibitory activity, although this is more pronounced in compounds with chiral phosphorus centers. The interaction with the amino acid residues in the active site gorge of AChE, including those in the catalytic anionic site and the peripheral anionic site, is critical for the binding and orientation of the inhibitor prior to phosphorylation.

Computational Chemistry and Molecular Modeling of 2 Chloroethenyl Dimethyl Phosphate

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, are used to calculate the electronic structure, geometry, and reactivity of molecules with high accuracy. For organophosphates like 2-chloroethenyl dimethyl phosphate (B84403), these studies can elucidate the distribution of electronic charge, identify the most reactive sites, and predict the stability of different conformations.

Computational studies on similar organophosphate pesticides, such as dichlorvos (B1670471), dicrotophos, and mevinphos, have utilized quantum chemical methods to explore their equilibrium structures and reactivity. researchgate.net These studies often involve calculations of molecular orbital energies, electrostatic potential maps, and atomic charges. The data derived from such calculations are instrumental in understanding the mechanisms of toxicity, which for organophosphates typically involves the phosphorylation of the serine hydroxyl group in the active site of acetylcholinesterase (AChE). researchgate.net

Table 1: Illustrative Quantum Chemical Data for Analogous Organophosphate Pesticides

| Organophosphate | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | Dipole Moment (Debye) |

| Dichlorvos | -8.5 | -0.2 | 2.5 |

| Dicrotophos | -8.2 | -0.1 | 3.1 |

| Mevinphos | -8.4 | -0.3 | 2.8 |

Note: The data in this table is illustrative and based on general findings for organophosphates. Specific values for 2-chloroethenyl dimethyl phosphate would require dedicated computational studies.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions with other systems, such as proteins or DNA, over time. rsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, binding events, and the influence of solvent.

In the context of this compound, MD simulations can be employed to model its interaction with its primary biological target, acetylcholinesterase. By simulating the docking of the organophosphate into the active site of AChE, researchers can investigate the binding modes, interaction energies, and the subsequent conformational changes in the enzyme. researchgate.net Studies on other organophosphates have successfully used MD simulations to predict docking pathways and understand the molecular basis of their inhibitory action. researchgate.net These simulations are crucial for understanding the specifics of how these compounds interfere with the catalytic mechanism of AChE. researchgate.net

Pharmacophore Modeling and Analogue Design

Pharmacophore modeling is a technique used in drug discovery and toxicology to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. mdpi.com By understanding the pharmacophore of a class of compounds, it is possible to design new analogues with modified properties or to screen virtual libraries for other molecules with similar activity. mdpi.compreprints.org

Table 2: Common Pharmacophoric Features of Organophosphate Pesticides

| Pharmacophoric Feature | Description | Importance in AChE Inhibition |

| Phosphate Group | The central phosphorus atom and associated oxygen atoms. | Essential for the phosphorylation of the serine residue in the AChE active site. |

| Leaving Group | The chemical moiety that detaches from the phosphorus atom during the reaction with AChE. | Influences the rate of phosphorylation and the overall toxicity. |

| Alkyl Groups | The methyl or ethyl groups attached to the phosphate. | Contribute to the binding affinity and steric fit within the AChE active site. |

Note: This table presents generalized features for organophosphates. The specific pharmacophore for this compound would need to be determined through dedicated modeling studies.

Density Functional Theory (DFT) Applications in Degradation Mechanism Elucidation

Density Functional Theory (DFT) is a class of quantum chemical methods that has proven to be particularly effective for studying the mechanisms of chemical reactions, including degradation pathways. rsc.org DFT calculations can be used to determine the geometries of transition states and to calculate the activation energies for different reaction steps, providing a detailed picture of how a molecule breaks down under various conditions.

The degradation of organophosphate pesticides in the environment is a critical area of research, and DFT can be used to elucidate the mechanisms of hydrolysis, oxidation, and photolysis. rsc.orgresearchgate.net For this compound, DFT studies could predict the most likely degradation products and the conditions that favor its breakdown. For instance, research on the degradation of other organophosphates has shown that hydrolysis can be a key degradation pathway, with the rate being influenced by pH. researchgate.net DFT calculations can help to understand the role of water molecules and other environmental factors in this process.

Emerging Research Themes and Future Directions in 2 Chloroethenyl Dimethyl Phosphate Studies

Novel Remediation Strategies Based on Degradation Pathways

The development of effective remediation strategies for 2-chloroethenyl dimethyl phosphate (B84403) is increasingly reliant on a detailed understanding of its degradation pathways. Research is moving beyond conventional physical and chemical removal methods towards more sustainable and targeted biological approaches.

Biodegradation, which utilizes microorganisms or their enzymes to break down toxic compounds, is a particularly promising area. mdpi.com For organophosphates like 2-chloroethenyl dimethyl phosphate, this often involves the hydrolysis of phosphoester bonds, a process that can be facilitated by a variety of microbial enzymes. mdpi.com For instance, microorganisms isolated from contaminated soils, such as Bacillus sp. and Aspergillus sp., have demonstrated the ability to degrade dichlorvos (B1670471) (2,2-dichlorovinyl dimethyl phosphate), a closely related compound. jafedelsu.org The degradation efficiency in such studies has been shown to be very high, with percentage degradation reaching up to 99.25%. jafedelsu.org These findings suggest that similar microbial treatments could be highly effective for this compound.

Future remediation strategies are likely to involve the use of microbial consortia, where different species work synergistically to degrade the compound and its metabolites. researchgate.net The identification of key degrading organisms, such as Rhizobiales, in the breakdown of other organophosphate esters highlights the potential for developing targeted bioremediation solutions. researchgate.net Furthermore, understanding the degradation pathways, such as the initial hydrolysis to bis(2-chloroethyl) phosphate (BCEP) and subsequently to mono-chloroethyl phosphate (MCEP) observed for similar compounds, is crucial for optimizing these processes and ensuring complete detoxification. researchgate.netnih.gov Advanced oxidation processes, such as the Fenton reaction enhanced by microwaves, are also being explored as a rapid and effective method for degrading persistent organophosphates in aqueous solutions. nih.gov

Advances in Enzymatic Detoxification Mechanisms

Enzymatic detoxification represents a highly specific and efficient approach to neutralizing this compound. Research in this area is focused on the discovery, characterization, and engineering of enzymes capable of hydrolyzing organophosphates. researchgate.netnih.gov These biocatalytic molecules can inactivate organophosphates before they can cause harm. nih.gov

Enzymes with the ability to degrade organophosphates are found in a wide range of organisms and can be broadly categorized as stoichiometric or catalytic bioscavengers. Catalytic bioscavengers are of particular interest as they can detoxify multiple molecules of the target compound. Key enzymes in this category include:

Organophosphate Hydrolase (OPH): This enzyme can effectively hydrolyze a variety of organophosphate pesticides containing P-O, P-F, P-CN, and P-S bonds. mdpi.com

Phosphotriesterases (PTEs): Isolated from numerous bacterial and archaeal strains, PTEs are known to detoxify organophosphates. mdpi.com

Diisopropyl Fluorophosphatase (DFPase): Originally isolated from squid, this enzyme has shown catalytic activity against G-type nerve agents and other organophosphates. mdpi.com

Advances in protein engineering, including site-directed mutagenesis, are being used to improve the catalytic efficiency and substrate specificity of these enzymes. mdpi.com This allows for the development of enzyme variants that are more effective at detoxifying specific organophosphorus compounds. The ultimate goal is to develop stable and effective enzyme formulations that can be used for both environmental bioremediation and as potential therapeutic agents. mdpi.com

Table 1: Key Enzymes in Organophosphate Detoxification

| Enzyme Name | Enzyme Commission (EC) Number | Source Organism(s) | Target Bonds/Substrates |

|---|---|---|---|

| Organophosphate Hydrolase (OPH) / Phosphotriesterase (PTE) | 3.1.8.1 | Brevundimonas diminuta, Agrobacterium radiobacter | P-O, P-F, P-CN, P-S bonds in various organophosphates |

| Diisopropyl Fluorophosphatase (DFPase) / Organophosphorus Acid Anhydrolase | 3.1.8.2 | Loligo vulgaris, Alteromonas sp. | G-type nerve agents, other organophosphates |

| Paraoxonase (PON1) | 3.1.8.1 | Mammals | Paraoxon and other organophosphates |

Integration of Multi-Omics Approaches in Environmental Research

The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing environmental research on pollutants like this compound. nih.govresearchgate.net These approaches provide a holistic view of the interactions between chemicals and biological systems, from the genetic level to metabolic outcomes. researchgate.net

By applying multi-omics, researchers can:

Identify Novel Degradation Pathways: Metagenomics can be used to analyze microbial communities in contaminated environments to identify genes and organisms responsible for degrading this compound. mdpi.com

Understand Toxicological Mechanisms: Transcriptomics, proteomics, and metabolomics can reveal how exposure to the compound affects gene expression, protein production, and metabolic processes in various organisms, providing insights into its mode of action. mdpi.com

Discover Biomarkers of Exposure: These technologies can help identify specific molecular signatures (biomarkers) that indicate exposure to this compound, which is crucial for environmental monitoring and risk assessment. mdpi.com

Enhance Bioremediation Strategies: A multi-omics approach can help in the selection and engineering of microorganisms with enhanced degradation capabilities for use in bioremediation. mdpi.com

The use of single-cell multi-omics is an emerging frontier that allows for the study of heterogeneity within cell populations in response to pollutants. acs.org This level of detail can uncover the specific roles of different cells in the transformation of chemicals and their response to toxicity. acs.org Ultimately, integrating multi-omics data will lead to more accurate predictive models of the environmental fate and effects of this compound. nih.gov

Development of High-Throughput Analytical Platforms

The development of rapid, sensitive, and portable analytical platforms is a key research theme for the detection of this compound and other organophosphates. The need for on-site and real-time monitoring has driven innovation in this area, moving beyond traditional laboratory-based methods. rsc.org

Recent advancements include:

High-Throughput Screening (HTS) Assays: These assays allow for the rapid testing of a large number of samples, which is useful for environmental screening and for identifying potential inhibitors of detoxification enzymes. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used for the simultaneous quantification of multiple organophosphate metabolites in various matrices. nih.gov

Biosensors: These devices offer the potential for real-time detection of organophosphates with high sensitivity. prnewswire.com Nanomaterials like graphene and carbon nanotubes are being integrated into biosensors to enhance their performance. prnewswire.com For organophosphate pesticides, detection limits in the nanomolar to micromolar range have been achieved. prnewswire.com

Portable Analytical Systems: The development of miniaturized and portable systems, such as those based on gas chromatography with flame photometric detection (GC-FPD), allows for the analysis of organophosphates in the field. nih.gov This is particularly valuable for rapid assessment in remote or resource-limited settings. nih.gov

These advanced analytical platforms are crucial for enforcing environmental regulations, assessing human exposure, and for the rapid screening of contaminated sites. The ongoing development of more accessible and user-friendly detection kits will further empower environmental monitoring efforts. hazmatresource.com

Table 2: Comparison of Analytical Platforms for Organophosphate Detection

| Analytical Platform | Principle of Detection | Typical Detection Limit | Throughput | Portability |

|---|---|---|---|---|

| LC-MS/MS | Mass-to-charge ratio of ionized molecules | 0.01-9.27 µg/kg | High | Low |

| GC-FPD | Emission of light from phosphorus-containing compounds in a flame | 0.09-2.66 ng/mL | Moderate | Moderate |

| Biosensors | Biological recognition event (e.g., enzyme inhibition) | 0.5 nM - 5 µM | High | High |

| Colorimetric/Fluorescence Sensors | Change in color or fluorescence upon binding to the analyte | Varies | High | High |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting 2-chloroethenyl dimethyl phosphate in environmental matrices?

- Methodology :

- Water samples : Extract with dichloromethane, dry with anhydrous sodium sulfate, and concentrate. Detection via GC/MS (limit: 10 ng/L) or GC/FPD (limit: 2 ng/L) .

- Air samples : Collect on glass-fiber filters or XA-7 resin, prefractionate via silica gel column, and analyze using GC with nitrogen-phosphorus detection (LOD: 0.041 ng) .

- Key Considerations : Matrix interference (e.g., organic matter in groundwater) requires method validation using isotope dilution or surrogate standards.

Q. How does this compound inhibit acetylcholinesterase (AChE) in biological systems?

- Mechanism : The compound phosphorylates the serine hydroxyl group in AChE's active site, irreversibly blocking acetylcholine hydrolysis. This leads to neurotransmitter accumulation, causing neurotoxicity .

- Experimental Design : Use in vitro assays (e.g., Ellman’s method) with purified AChE and substrate analogs like acetylthiocholine to quantify inhibition kinetics .

Q. What are the environmental persistence metrics for this compound under varying pH conditions?

- Data : Hydrolysis half-lives range from hours (pH > 9) to weeks (pH 5–7). Stability studies should use buffered aqueous solutions (20–25°C) with LC-MS/MS monitoring .

- Contradictions : Discrepancies in reported half-lives may arise from impurities or unaccounted catalytic effects (e.g., metal ions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

- Approach :

- Data Harmonization : Cross-validate experimental conditions (e.g., exposure duration, species/strain differences) using standardized OECD guidelines.

- Meta-Analysis : Apply weight-of-evidence frameworks to prioritize studies with high reliability scores (e.g., peer-reviewed datasets, EPA-recognized repositories) .

Q. What advanced sensor technologies improve real-time detection of this compound in air?

- Innovative Methods :

- GC-SAW Sensors : Couple gas chromatography with surface acoustic wave detection for ppm-level sensitivity. Principal Component Analysis (PCA) distinguishes target signals from interferents like xylene or triethyl phosphate .

- Limitations : Sensor drift requires frequent recalibration with certified reference materials .

Q. What degradation pathways dominate in aerobic vs. anaerobic microbial communities exposed to this compound?

- Experimental Design :

- Use soil microcosms spiked with C-labeled compound under controlled O levels. Track metabolites via LC-HRMS and P-NMR .

- Key Findings : Aerobic degradation yields phosphate esters and chloroacetic acid; anaerobic pathways produce persistent sulfonic acid derivatives .

Q. How do computational models predict the bioaccumulation potential of this compound in aquatic ecosystems?

- Models :

- EPI Suite : Estimate log Kow (2.8) and BCF (112 L/kg) using fragment-based methods.

- Limitations : Overpredicts bioaccumulation in lipid-rich organisms due to unmodeled metabolic detoxification .

Methodological Notes

- Analytical Standards : Use certified reference materials (e.g., NIST SRM 2585) for calibration. Avoid commercial sources like BenchChem due to reliability concerns .

- Safety Protocols : Handle with PPE (gloves, masks) under fume hoods. Waste must be neutralized with alkaline hydrolysis (pH 12, 60°C for 24 hrs) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.